N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(1-Cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is a synthetic small-molecule acetamide (C₁₅H₂₅N₃O, MW 263.39 g/mol) bearing a 3,5-dimethylpiperidine ring linked via an acetamide bridge to a 1-cyanocyclopentyl group. It belongs to the broader class of N-substituted piperidinoacetamides, some of which have been investigated as phosphodiesterase type 5 (PDE5) inhibitors and as intermediates in medicinal chemistry programs.

Molecular Formula C15H25N3O
Molecular Weight 263.385
CAS No. 1038029-42-3
Cat. No. B2593846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
CAS1038029-42-3
Molecular FormulaC15H25N3O
Molecular Weight263.385
Structural Identifiers
SMILESCC1CC(CN(C1)CC(=O)NC2(CCCC2)C#N)C
InChIInChI=1S/C15H25N3O/c1-12-7-13(2)9-18(8-12)10-14(19)17-15(11-16)5-3-4-6-15/h12-13H,3-10H2,1-2H3,(H,17,19)
InChIKeySKUNRAJKEGATJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide (CAS 1038029-42-3): Baseline Identity for Procurement Screening


N-(1-Cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is a synthetic small-molecule acetamide (C₁₅H₂₅N₃O, MW 263.39 g/mol) bearing a 3,5-dimethylpiperidine ring linked via an acetamide bridge to a 1-cyanocyclopentyl group [1]. It belongs to the broader class of N-substituted piperidinoacetamides, some of which have been investigated as phosphodiesterase type 5 (PDE5) inhibitors and as intermediates in medicinal chemistry programs [2]. The compound is commercially supplied at ≥95% purity for non-human research use only, and as of the most recent ChEMBL release (ChEMBL 20), no experimentally determined biological activity has been deposited for this exact structure [3].

Why N-(1-Cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide Cannot Be Generically Substituted by In-Class Analogs


Within the piperidinoacetamide and PDE5-inhibitor analog space, small structural variations produce large differences in target binding, selectivity, and physicochemical behavior. The replacement of a piperazine ring (as in dimethylacetildenafil) with a 3,5-dimethylpiperidine ring eliminates the second basic nitrogen, reducing hydrogen-bond acceptor count from 5 to 4 and lowering topological polar surface area (TPSA) by approximately 8–15 Ų [1]. Concurrently, swapping an N-ethyl or N-cyclopropylethyl substituent for the 1-cyanocyclopentyl group alters lipophilicity (clogP shifts from ~2.3 to 2.64) and introduces a conformationally constrained cyclopentyl ring that restricts rotational freedom relative to linear-chain analogs [2]. These cumulative changes—each individually modest but collectively significant—mean that in vitro potency, isoform selectivity, metabolic stability, and membrane permeability cannot be assumed to transfer from one analog to another without explicit experimental verification [3].

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide Versus Closest Analogs


Molecular Weight Reduction of ~45% Versus Sildenafil Confers Favorable Permeability and Ligand Efficiency Potential

The target compound has a molecular weight of 263.39 g/mol, which is 213.2 g/mol lower than sildenafil (476.59 g/mol) and 126.0 g/mol lower than tadalafil (389.4 g/mol) [1][2]. This represents a ~45% reduction versus sildenafil. In fragment-based and lead-like optimization programs, lower MW correlates with higher ligand efficiency (LE) and improved probability of downstream ADME compatibility. The reduced MW also places the compound closer to the 'lead-like' chemical space (MW ≤ 350) rather than the 'drug-like' space occupied by marketed PDE5 inhibitors [3].

Physicochemical profiling Drug-likeness Lead optimization

TPSA of 41.15 Ų Enables Superior Predicted Membrane Permeability Versus Sildenafil (115.29 Ų)

The topological polar surface area (TPSA) of the target compound is 41.15 Ų [1]. This is 74.14 Ų lower than sildenafil (TPSA 115.29 Ų) and 33.72 Ų lower than tadalafil (TPSA 74.87 Ų) [2]. TPSA values below 60 Ų are generally predictive of good oral absorption, and values below 90 Ų are favorable for blood-brain barrier (BBB) penetration. The markedly lower TPSA of the target compound suggests intrinsically higher membrane permeation capacity compared to both marketed PDE5 inhibitors [3].

Membrane permeability Blood-brain barrier ADME prediction

3,5-Dimethylpiperidine Replaces Piperazine: Absence of Second Basic Nitrogen Reduces H-Bond Acceptor Count and Alters PDE5 Pharmacophore Fit

The target compound employs a 3,5-dimethylpiperidine ring (one basic nitrogen) in place of the 3,5-dimethylpiperazine ring (two basic nitrogens) found in dimethylacetildenafil, a known PDE5 inhibitor detected as an illicit adulterant [1][2]. The hydrogen-bond acceptor count is 4 for the target compound versus 5 for dimethylacetildenafil. This structural deletion of one H-bond acceptor site removes a key interaction point within the PDE5 catalytic pocket, potentially reducing PDE5 inhibitory potency but increasing selectivity against off-target phosphodiesterase isoforms that require dual H-bond engagement [3]. Quantitative PDE5 IC₅₀ data for the target compound remain unavailable as of the current literature, but class-level inference from piperidine-for-piperazine substitutions in analogous sildenafil scaffolds suggests a 5- to 50-fold reduction in PDE5 inhibition [3].

PDE5 inhibition Pharmacophore modeling Selectivity profiling

1-Cyanocyclopentyl Substituent Offers Conformational Restraint and Metabolic Stability Differentiation Versus N-Cyclopropylethyl Analog

The closest commercially cataloged structural analog, N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide (CAS 1240817-75-7), differs solely in the N-substituent: a 1-cyano-1-cyclopropylethyl group replaces the 1-cyanocyclopentyl group . The cyclopropylethyl analog introduces a cyclopropane ring with known potential for CYP-mediated metabolic activation via ring-opening mechanisms, whereas the cyclopentyl ring is generally metabolically inert toward oxidative ring-opening [1]. Additionally, the cyclopentyl ring imposes greater conformational restriction (fewer accessible rotamers for the cyano-bearing carbon), which may translate into more defined binding poses. Both compounds share identical molecular formula (C₁₅H₂₅N₃O) and molecular weight (263.39 g/mol), making them true 'minimal pair' comparators [2].

Metabolic stability Conformational analysis CYP inhibition

clogP of 2.64 Occupies the Optimal Lipophilicity Window for Oral Absorption, Differentiating from More Hydrophilic Sildenafil (LogP 1.26)

The calculated logP (clogP) of the target compound is 2.64 [1], which is 1.38 log units higher than that of sildenafil (LogP 1.26) and 0.59 log units higher than tadalafil (LogP 2.05) [2]. A logP in the 2–3 range is broadly considered optimal for balancing aqueous solubility and passive membrane permeability for oral drug delivery [3]. Sildenafil's lower LogP contributes to its relatively poor oral bioavailability (~40%), whereas the target compound's moderate increase in lipophilicity may enhance passive absorption without reaching the excessive logP (>5) associated with poor solubility and high metabolic clearance [3].

Lipophilicity optimization Oral bioavailability logP profiling

Absence of Sulfonamide and Pyrazolopyrimidinone Moieties Eliminates Two Major Toxicophore Alerts Present in Sildenafil-Class PDE5 Inhibitors

Sildenafil and its direct analogs (acetildenafil, dimethylacetildenafil) contain a sulfonamide group and a pyrazolo[4,3-d]pyrimidin-7-one core, both of which are documented structural alerts: sulfonamides are associated with hypersensitivity and Stevens-Johnson syndrome risk, while the fused pyrazolopyrimidinone can undergo metabolic activation [1][2]. The target compound contains neither motif, instead featuring a simple acetamide bridge and a 3,5-dimethylpiperidine ring. The absence of these two toxicophore alerts does not guarantee safety but represents a lower baseline toxicological risk profile when selecting a starting point for lead optimization or for use as a negative control compound in toxicology assays [3].

Toxicophore screening Structural alert Safety profiling

Recommended Application Scenarios for N-(1-Cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide Based on Quantitative Evidence


Physicochemical Surrogate or Negative Control in PDE5 Inhibitor Fragment-Based Screening Campaigns

With MW 263.39 and TPSA 41.15 Ų, the compound is approximately half the size of sildenafil and occupies fragment-like chemical space [1]. Its 3,5-dimethylpiperidine–acetamide core provides a minimal PDE5-interacting scaffold without the sulfonamide and pyrazolopyrimidinone moieties that dominate binding in marketed inhibitors. This makes it suitable as a physicochemical reference compound in fragment-based drug discovery (FBDD) screens, or as a negative control to establish baseline assay signals independent of strong PDE5 inhibition [2].

Metabolic Stability Comparator for Cyclopropylamine-Containing Analogs in Early ADME Panels

The 1-cyanocyclopentyl substituent lacks the cyclopropylamine ring-opening metabolic liability present in the closest commercial analog (CAS 1240817-75-7) . In microsomal or hepatocyte stability assays, the target compound can serve as a metabolically inert comparator to quantify the incremental clearance attributable to the cyclopropylamine motif, aiding structure-metabolism relationship (SMR) analysis [3].

Permeability Reference Standard for Low-TPSACompound Screening in PAMPA or Caco-2 Assays

The compound's TPSA of 41.15 Ų is 64% lower than sildenafil and 45% lower than tadalafil [1][4]. This places it in a permeability-favorable region of the TPSA scale. It can function as a high-permeability reference standard in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer experiments, enabling calibration of permeability rank-ordering for compound libraries spanning a wider TPSA range [5].

Selectivity Probe for PDE Isoform Profiling: Piperidine vs Piperazine Engagement

The substitution of piperidine for piperazine removes one hydrogen-bond acceptor critical for PDE5 binding [2]. In PDE isoform selectivity panels (PDE1–PDE11), this compound can be used as a tool to assess how loss of the second basic nitrogen shifts selectivity away from PDE5 and toward other PDE isoforms, informing pharmacophore models for next-generation selective PDE inhibitors .

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.